N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide
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Overview
Description
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to interact with various targets in the body, leading to diverse pharmacological activities .
Biochemical Pathways
Furan derivatives are known to influence a variety of biological pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The pharmacokinetic properties of furan derivatives can vary widely, influencing their bioavailability and therapeutic efficacy .
Result of Action
Furan derivatives are known to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Action Environment
The effectiveness of furan derivatives can be influenced by various factors, including the physiological environment and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide under basic conditions.
Introduction of the benzofuran moiety: The benzofuran ring can be synthesized via the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions to form furan-2,5-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives under hydrogenation conditions.
Substitution: The benzofuran moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation under controlled conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Nitro or halogenated benzofuran derivatives.
Scientific Research Applications
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl-1,3,4-oxadiazole-2-thiol: Similar in structure but lacks the benzofuran moiety.
5-Furan-2-yl-4H-1,2,4-triazole-3-thiol: Contains a triazole ring instead of an oxadiazole ring.
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Features a thiadiazole ring and a thiazolidinone moiety.
Uniqueness
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide is unique due to the combination of its furan, oxadiazole, and benzofuran rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5/c1-21-10-5-2-4-9-8-12(23-13(9)10)14(20)17-16-19-18-15(24-16)11-6-3-7-22-11/h2-8H,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKGURLPBVMFHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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